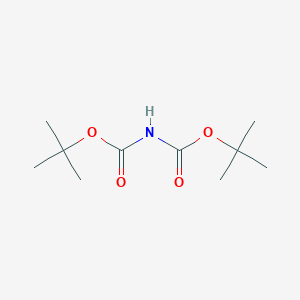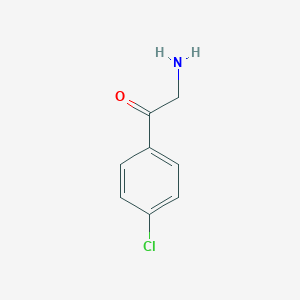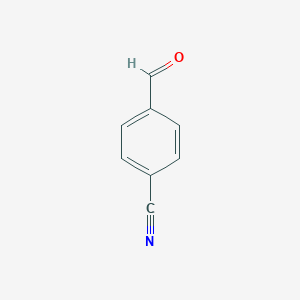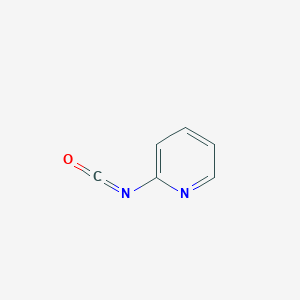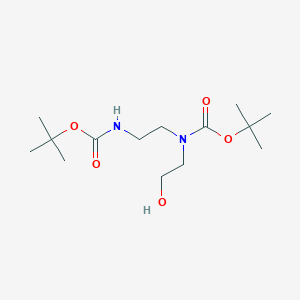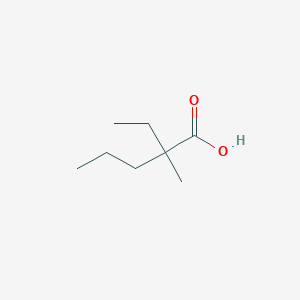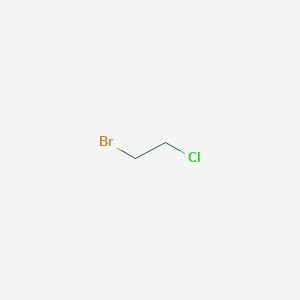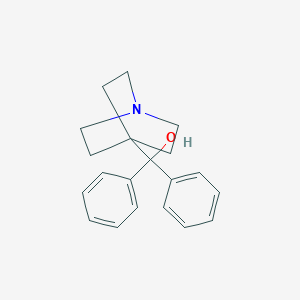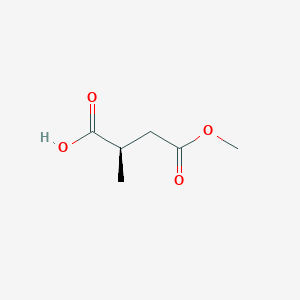
2,3-ジステアロ-1-オレイン
概要
説明
1,2-Distearoyl-3-oleoyl-rac-glycerol is a triacylglycerol compound that consists of stearic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position . This compound is commonly found in cocoa butter and various vegetable oils . It is known for its unique physical and chemical properties, which make it valuable in various scientific and industrial applications.
科学的研究の応用
1,2-Distearoyl-3-oleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cellular membrane structure and function.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-3-oleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol is reacted with stearic acid and oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of 1,2-Distearoyl-3-oleoyl-rac-glycerol involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) are common in industrial production .
化学反応の分析
Types of Reactions
1,2-Distearoyl-3-oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used.
Major Products Formed
Oxidation: Formation of peroxides and aldehydes.
Hydrolysis: Release of stearic acid, oleic acid, and glycerol.
Transesterification: Formation of new esters depending on the alcohol used.
作用機序
The mechanism of action of 1,2-Distearoyl-3-oleoyl-rac-glycerol involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins and enzymes, modulating their activity and function .
類似化合物との比較
Similar Compounds
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: Contains palmitic acid instead of stearic acid at the sn-1 and sn-2 positions.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
Uniqueness
1,2-Distearoyl-3-oleoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its presence in natural fats like cocoa butter and vegetable oils makes it an important compound for studying lipid behavior and applications in various fields .
特性
IUPAC Name |
[2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,28,54H,4-24,26-27,29-53H2,1-3H3/b28-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIQXNTTVSKJC-FVDSYPCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-29-6 | |
| Record name | 1,2-Distearoyl-3-oleoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Distearo-1-olein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DISTEARO-1-OLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY364321CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO)?
A: SSO is primarily used as a cocoa butter replacer (CBR) in food applications. [, , ] It exhibits similar melting properties to cocoa butter, making it suitable for chocolate and confectionery products. [, , ]
Q2: How is SSO produced using enzymatic methods?
A: SSO can be produced through lipase-catalyzed interesterification of fully hydrogenated soybean oil (FHSBO) and oleic ethyl ester (OEE). [, , ] This reaction is typically conducted in a batch reactor at 75°C with continuous stirring. [, , ] The optimal molar ratio for SSO production is 1:1 (FHSBO:OEE) with a reaction time ranging from 2 to 5 hours. [, , ]
Q3: What are the challenges associated with enzymatic SSO production and how are they addressed?
A: Enzymatic synthesis generates not only SSO/SOS, but also other triacylglycerols (TAGs) like PSO/POS, SOO/OSO, and SSS, along with ethyl esters, monoacylglycerol (MAG), and diacylglycerol (DAG). [, , ] To purify the SSO, a combination of solvent fractionation (using methanol and acetone) and column chromatography with silica gel is employed. [, , ] Solvent fractionation helps remove unwanted ethyl esters and high-melting TAGs, while column chromatography effectively separates MAG and DAG. [, , ]
Q4: How does the fatty acid composition of the final SSO product compare to cocoa butter?
A: The final purified SSO product exhibits a fatty acid composition similar to cocoa butter, consisting primarily of palmitic acid (C16:0, 10.9~12.9 area%), stearic acid (C18:0, 52.2~54.9 area%), and oleic acid (C18:1, 34.2~35.5 area%). [, , ]
Q5: How do the melting properties of SSO compare to cocoa butter?
A: Both SSO and cocoa butter exhibit similar solid fat index (SFI) values and a narrow melting point range around 32 to 35°C. [, , ] This similarity in melting behavior contributes to SSO's suitability as a cocoa butter substitute. [, , ]
Q6: What research has been conducted on the physical properties of SSO blends?
A: Studies have investigated the phase behavior of binary blends of SSO and tristearin (SSS). [] These blends display monotectic behavior, with SSO acting as a solvent and impacting the crystallization and melting temperatures of SSS. [] The presence of SSO can also influence the polymorphic transitions of both SSS and itself. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



